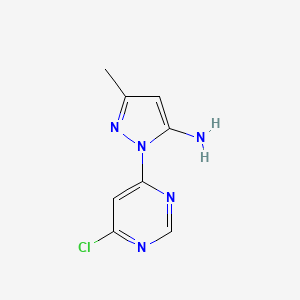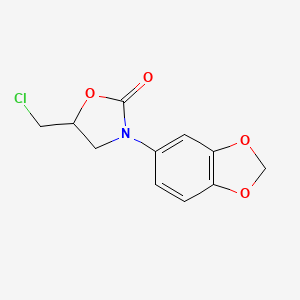![molecular formula C8H13BO4 B1519813 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid CAS No. 850567-90-7](/img/structure/B1519813.png)
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Overview
Description
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a chemical compound with the molecular formula C8H13BO4. It features a unique spirocyclic ring system and a boronic acid group, which introduces a Lewis acidic center
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid can be synthesized through various synthetic routes. One common method involves the reaction of 4-borono-3-cyclohexen-1-one with ethylene glycol under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving continuous flow chemistry and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions with this compound.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield boronic esters or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is unique due to its spirocyclic structure and boronic acid functionality. Similar compounds include other boronic acids and spirocyclic compounds, but the combination of these features in this compound sets it apart.
Comparison with Similar Compounds
Boronic acids (e.g., phenylboronic acid)
Spirocyclic compounds (e.g., spiro[4.5]dec-7-en-8-ol)
Other boronic esters and derivatives
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BO4/c10-9(11)7-1-3-8(4-2-7)12-5-6-13-8/h1,10-11H,2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXCZWJQOFPQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC2(CC1)OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656974 | |
| Record name | 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-90-7 | |
| Record name | 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1519731.png)

![4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine](/img/structure/B1519733.png)

![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1519735.png)
![4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid](/img/structure/B1519737.png)
![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)






